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Compound of Interest

Compound Name: (+)-Intermedine

Cat. No.: B1669703 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for the

pyrrolizidine alkaloid (+)-Intermedine, targeting researchers, scientists, and professionals in

drug development. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction to (+)-Intermedine
(+)-Intermedine is a naturally occurring pyrrolizidine alkaloid found in various plant species. It

is a stereoisomer of lycopsamine and indicine. Structurally, it is an ester of the necine base

retronecine and (2S,3R)-2,3-dihydroxy-2-isopropylbutanoic acid. The analysis and

characterization of such compounds are critical in phytochemistry and toxicology.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The following tables summarize the ¹H and ¹³C NMR chemical shift data for a

closely related derivative, intermedine-N-oxide, in deuterated chloroform (CDCl₃), which serves

as a valuable reference. The data is compared to previously reported values for intermedine.

Table 1: ¹H NMR Spectroscopic Data of Intermedine-N-oxide in CDCl₃
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Atom No.
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

2 5.81 s

3α 3.75-3.85 m

3β 3.75-3.85 m

5α 2.01 br d 11

5β 2.54-2.64 m

6 2.54-2.64 m

7 4.75 br s

8 4.47 m

9α 4.97 m

9β 4.84 d 12.5

3' 4.11 q 6.7

4' 1.21 d 6.7

2'' (CH) 1.85 q 6.7

2'' (CH₃) 0.99 d 7

2'' (CH₃) 0.91 d 7

Data adapted from a study on intermedine-N-oxide[1].

Table 2: ¹³C NMR Spectroscopic Data of Intermedine-N-oxide in CDCl₃
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Atom No. Chemical Shift (δ, ppm)

1 122.1

2 132.8

3 61.3

5 34.7

6 34.5

7 78.0

8 77.9

9 69.2

1' (C=O) 174.8

2' 84.2

3' 69.6

4' 16.7

2'' 33.7

2'' (CH₃) 17.1

2'' (CH₃) 17.6

Data adapted from a study on intermedine-N-oxide[1].

A general protocol for obtaining NMR spectra of pyrrolizidine alkaloids is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the purified (+)-Intermedine sample

in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; methanol-d₄,

CD₃OD). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz

instrument.
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¹H NMR Acquisition: Acquire one-dimensional proton NMR spectra. Typical parameters

include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise

ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Obtain proton-decoupled ¹³C NMR spectra. A wider spectral width (e.g.,

0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans

and a longer acquisition time are required.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
Specific experimental IR spectra for (+)-Intermedine are not readily available in the reviewed

literature. However, based on its functional groups, the characteristic absorption bands can be

predicted.

Table 3: Predicted Characteristic IR Absorption Bands for (+)-Intermedine

Functional Group Vibration Type
Expected
Wavenumber
(cm⁻¹)

Intensity

O-H (Alcohol) Stretching 3500-3200 Strong, Broad

C-H (sp³ and sp²) Stretching 3100-2850 Medium-Strong

C=O (Ester) Stretching ~1735 Strong

C=C (Alkene) Stretching ~1650 Medium-Weak

C-O (Ester, Alcohol) Stretching 1300-1000 Strong

Infrared spectra of natural products like (+)-Intermedine can be obtained using the following

methods:

Sample Preparation:
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Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium

bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a

thin, transparent pellet using a hydraulic press.

Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform, methanol), apply a

drop of the solution to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate,

leaving a thin film of the compound.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Place the prepared sample in the spectrometer's sample holder and record

the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should

be recorded first and automatically subtracted from the sample spectrum. The typical

scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound and to gain structural information from its fragmentation patterns.

Table 4: Mass Spectrometric Data for (+)-Intermedine

Ionization Mode Mass Analyzer
Precursor Ion
[M+H]⁺ (m/z)

Key Fragment Ions
(m/z)

Electrospray (ESI)
LC-QTOF/MS or LTQ

Orbitrap
300.1805 156, 138

The precursor ion corresponds to the protonated molecule [C₁₅H₂₅NO₅+H]⁺. Fragment ions at

m/z 156 and 138 are characteristic of the 1,2-unsaturated pyrrolizidine core[2]. It's important to

note that stereoisomers like intermedine, lycopsamine, and indicine often produce identical

mass spectra.

A typical protocol for the analysis of pyrrolizidine alkaloids by Liquid Chromatography-Mass

Spectrometry (LC-MS) is as follows:
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Sample Preparation: Dissolve the sample in a suitable solvent, often the mobile phase, at a

low concentration (e.g., 1 µg/mL).

Chromatographic Separation (LC):

Column: Use a reverse-phase column, such as a C18 column.

Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous

solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or

methanol with 0.1% formic acid).

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

Mass Spectrometric Detection (MS):

Ionization: Use Electrospray Ionization (ESI) in the positive ion mode, as alkaloids are

readily protonated.

Mass Analyzer: Employ a high-resolution mass spectrometer like a Time-of-Flight (TOF) or

Orbitrap for accurate mass measurements.

Scan Range: Set a scan range appropriate for the expected molecular weight, for

example, m/z 50-1000.

Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the

precursor ion (m/z 300.18) to generate a product ion spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of (+)-Intermedine.
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Workflow for Spectroscopic Analysis of (+)-Intermedine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of (+)-Intermedine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669703#spectroscopic-data-of-intermedine-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1669703#spectroscopic-data-of-intermedine-nmr-ir-ms
https://www.benchchem.com/product/b1669703#spectroscopic-data-of-intermedine-nmr-ir-ms
https://www.benchchem.com/product/b1669703#spectroscopic-data-of-intermedine-nmr-ir-ms
https://www.benchchem.com/product/b1669703#spectroscopic-data-of-intermedine-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1669703?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

